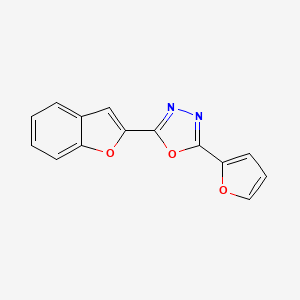

2-(1-Benzofuran-2-yl)-5-(furan-2-yl)-1,3,4-oxadiazole

CAS No.: 950248-89-2

Cat. No.: VC6517830

Molecular Formula: C14H8N2O3

Molecular Weight: 252.229

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 950248-89-2 |

|---|---|

| Molecular Formula | C14H8N2O3 |

| Molecular Weight | 252.229 |

| IUPAC Name | 2-(1-benzofuran-2-yl)-5-(furan-2-yl)-1,3,4-oxadiazole |

| Standard InChI | InChI=1S/C14H8N2O3/c1-2-5-10-9(4-1)8-12(18-10)14-16-15-13(19-14)11-6-3-7-17-11/h1-8H |

| Standard InChI Key | KPCNBLBODZNXJB-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)C4=CC=CO4 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 2-(1-benzofuran-2-yl)-5-(furan-2-yl)-1,3,4-oxadiazole consists of a five-membered oxadiazole ring substituted at the 2- and 5-positions with benzofuran and furan moieties, respectively. The benzofuran group contributes planar rigidity and π-conjugation, while the furan ring enhances electron-rich characteristics, influencing reactivity and intermolecular interactions .

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, analogous 1,3,4-oxadiazoles exhibit distinct IR absorptions for C-O-C (1240–1260 cm⁻¹), C=N (1600–1650 cm⁻¹), and NH stretches (3300–3350 cm⁻¹ in amide derivatives) . Nuclear magnetic resonance (NMR) spectra typically show aromatic proton signals between δ 7.0–8.5 ppm, with furan protons resonating as singlets near δ 6.0–6.5 ppm . For example, the structurally similar compound N-(4-(5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-2,4-dinitrobenzamide (3d) displays a ¹H NMR singlet at δ 8.15 ppm for the amide NH and furan-H at δ 6.41 ppm .

Computational Insights

Molecular docking studies of benzofuran-oxadiazole hybrids suggest strong binding affinities to microbial enzyme active sites, particularly via hydrogen bonding and π-π stacking interactions . The furan ring’s electron density may facilitate charge-transfer interactions in materials science applications.

Synthetic Methodologies

General Synthesis of 1,3,4-Oxadiazoles

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles typically involves cyclization of diacylhydrazides or oxidative cyclization of thiosemicarbazides. For benzofuran-containing derivatives, a common approach employs naphthofuran-2-carbohydrazide intermediates cyclized with phosphorus oxychloride (POCl₃) and para-aminobenzoic acid (PABA) .

Optimization of Coupling Reactions

Key synthetic challenges include optimizing coupling reactions between oxadiazole intermediates and aromatic acids. As demonstrated in the synthesis of N-{4-[5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide (3a), reaction conditions critically influence yield:

| Solvent | Base | Coupling Reagent | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCM | DIPEA | HATU | 3 | 85 |

| THF | DIPEA | HATU | 5 | 62 |

| DMF | NaHCO₃ | HATU | 6 | 38 |

Table 1: Optimization of coupling conditions for oxadiazole-amide derivatives .

Dichloromethane (DCM) with HATU and DIPEA proved optimal, achieving 85% yield in 3 hours . These conditions are likely applicable to synthesizing 2-(1-benzofuran-2-yl)-5-(furan-2-yl)-1,3,4-oxadiazole by substituting furan-2-carboxylic acid in the coupling step.

Biological Activities

Antioxidant Efficacy

Compounds like 3d demonstrated significant radical scavenging in DPPH assays (IC₅₀ = 12.3 µM), attributed to the electron-donating nitro groups and conjugated π-system . The target compound’s furan ring may similarly stabilize free radicals via resonance.

Applications in Materials Science

Optoelectronic Properties

Benzofuran-oxadiazole hybrids exhibit high electron mobility and thermal stability, making them candidates for organic light-emitting diodes (OLEDs). The furan substituent’s electron-rich nature could further improve charge transport in such devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume